GSK3368715 trihydrochloride

Biochemical Assay PRMT1 Inhibition IC50

Standard type I PRMT inhibitors vary widely in isoform selectivity and in vivo kinetics, risking irreproducible results. GSK3368715 trihydrochloride (EPZ019997) provides a precisely characterized clinical benchmark. - >6,500-fold selectivity over type II PRMT5; pan-inhibits PRMT1/3/4/6/8 - Phase 1 PK data (Tmax ≤1 hr); validated in MTAP-deleted tumor models - Aqueous solubility 81 mg/mL for automated HTS and oral gavage (9-150 mg/kg)

Molecular Formula C20H41Cl3N4O2
Molecular Weight 475.9 g/mol
Cat. No. B15588859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK3368715 trihydrochloride
Molecular FormulaC20H41Cl3N4O2
Molecular Weight475.9 g/mol
Structural Identifiers
InChIInChI=1S/C20H38N4O2.3ClH/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3;;;/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23);3*1H
InChIKeyKBFPGRMCKLUHTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK3368715 Trihydrochloride Overview


GSK3368715 trihydrochloride, also known as EPZ019997, is a potent, reversible, and orally bioavailable small-molecule inhibitor of type I protein arginine methyltransferases (PRMTs) [1]. It functions as a SAM-noncompetitive inhibitor, targeting PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 with varying potency [2]. This compound is notable as the first type I PRMT inhibitor to enter human clinical trials (NCT03666988), establishing it as a critical reference tool in oncology and epigenetics research [3].

Target Class Type I PRMT pan-inhibitor (PRMT1,3,4,6,8)
Formulation Orally active trihydrochloride salt with high aqueous solubility
Translation Context Phase 1 clinical candidate for PRMT translational studies

GSK3368715 vs. Generic Type I PRMT Inhibitors


The term 'PRMT1 inhibitor' encompasses a chemically and pharmacologically diverse set of compounds with vastly different selectivity profiles, bioavailability, and clinical validation status [1]. GSK3368715 trihydrochloride is a pan-type I PRMT inhibitor with a unique balance of potency across PRMT1, PRMT6, and PRMT8 . Substituting it with a more selective PRMT1 inhibitor (e.g., DCLX069) or a PRMT6-selective tool (e.g., EPZ020411) will result in a different biological fingerprint, confounding experimental outcomes and data reproducibility [2]. The quantitative evidence below outlines why GSK3368715 cannot be considered interchangeable with its in-class analogs.

Property
GSK3368715 Trihydrochloride
Generic Type I PRMT Inhibitor
Isoform Selectivity
Pan-type I with marked selectivity over PRMT5
Isoform bias may differ; selectivity profile not transferable
Clinical Pharmacology
Phase 1 PK/PD and tolerability endpoints available
Human PK and tolerability data absent
Oral Bioavailability
Orally active trihydrochloride salt; rapid absorption reported
Oral exposure may be lower or variable

GSK3368715 Differentiation Evidence


PRMT1/3/8 Potency vs. MS023

GSK3368715 exhibits significantly higher potency against PRMT1 compared to the newer type I PRMT inhibitor SKLB06489. The IC50 of GSK3368715 for PRMT1 is 3.1 nM [1], which is over 20-fold lower than the IC50 of 64.55 nM reported for SKLB06489 [2]. This stark difference in biochemical potency suggests that GSK3368715 may achieve more complete target engagement at lower concentrations.

PRMT1/3/8 Potency vs MS023
Cross-study comparable
PRMT1 IC50 3.1 nM vs 30 nM; PRMT3 48 nM vs 119 nM; PRMT8 1.7 nM vs 5 nM; PRMT6 comparable; PRMT4 1148 nM vs 83 nM
Supports potency-driven target engagement studies
Review assay conditions across studies
Biochemical Assay PRMT1 Inhibition IC50 Type I PRMTs

Type I Selectivity Over PRMT5/7/9

GSK3368715 demonstrates a unique selectivity profile among type I PRMTs, potently inhibiting PRMT6 (IC50: 5.7 nM) and PRMT8 (IC50: 1.7 nM) in addition to PRMT1 . In contrast, the inhibitor SKLB06489, while also a type I PRMT inhibitor, shows 13.6-fold lower potency for PRMT6 (IC50: 4.21 nM) and 30.1-fold lower potency for PRMT8 (IC50: 51.27 nM) relative to GSK3368715 [1]. This indicates that GSK3368715 provides a more balanced pan-inhibition of key type I PRMTs.

Selectivity Over PRMT5/7/9
Head-to-head
PRMT5 >20,408 nM (>6,500× over PRMT8); PRMT7 >40,000 nM; PRMT9 >15,000 nM; minimal off-target at 10 µM panel
Supports isoform-specific experimental design
Methyltransferase panel screening context
PRMT Selectivity PRMT6 PRMT8 Isoform Profiling

Trihydrochloride Salt Solubility Advantage

GSK3368715 exhibits high selectivity for type I PRMTs over the type II PRMT, PRMT5, and the type III PRMTs, PRMT7 and PRMT9. The IC50 values for these off-target PRMTs are >20,408 nM, >40,000 nM, and >15,000 nM, respectively [1]. This represents a >6,500-fold selectivity window for PRMT1 (IC50: 3.1 nM) over PRMT5. This is a defining feature that separates it from dual type I/II inhibitors.

Salt Solubility
Class-level inference
81 mg/mL (170.19 mM) in water, DMSO at 25°C
Supports aqueous formulation workflows
Verify with specific batch; class-level comparison
Selectivity Profiling PRMT5 PRMT7 PRMT9

Clinical Pharmacokinetics & Tolerability

GSK3368715 remains the only type I PRMT inhibitor to have been evaluated in human clinical trials, as documented in the completed Phase 1 study NCT03666988 [1]. While other PRMT1-targeting compounds, such as MS023 and SKLB06489, have shown promising preclinical activity, they have not advanced to human studies [2]. The Phase 1 data, although resulting in study termination, provides a critical and unique dataset on the human pharmacokinetics (Cmax reached within 1 hour), pharmacodynamics, and toxicity profile of a type I PRMT inhibitor [3].

Clinical PK & Tolerability
Class-level inference
Tmax ≤1 h (50-200 mg QD); TEE incidence 29% (9/31); DLT 25% at 200 mg; best response SD 29%
Supports translational PK/PD study context
Clinical trial endpoint context (NCT03666988); review risk/benefit
Clinical Translation Phase 1 Trial Pharmacokinetics Pharmacodynamics

GSK3368715 Research & Industrial Applications


MTAP-Deleted Cancer Models

GSK3368715 is particularly well-suited for combination studies with PRMT5 inhibitors in MTAP-deficient tumor models. Its clinical validation [1] and potent pan-type I PRMT inhibition profile [2] make it the gold standard for exploring synthetic lethality in this context. The compound's established in vivo activity in xenograft models at doses of 9.375-150 mg/kg provides a robust framework for designing combination therapy experiments.

Translational Pharmacology & PK/PD Reference

Due to its potent and balanced inhibition of the major ADMA writers (PRMT1, PRMT6, and PRMT8) [1] and its high selectivity over type II/III PRMTs [2], GSK3368715 trihydrochloride is an optimal tool compound for global interrogation of ADMA biology. This specificity ensures that observed phenotypic changes, such as alterations in exon usage and RNA metabolism, can be confidently attributed to the disruption of type I PRMT activity rather than off-target effects on PRMT5-driven symmetric dimethylation.

High-Throughput Screening and In Vivo Studies

As the only type I PRMT inhibitor with human clinical trial data [1], GSK3368715 is an essential reference standard for benchmarking the efficacy, PK, and toxicity of new chemical entities (NCEs) in this target class. Procurement of GSK3368715 is justified for head-to-head comparisons in PDX mouse models and PK/PD studies to validate the superiority of next-generation compounds or to de-risk their development by comparing their profiles against a known clinical agent.

Long-Term Research with Consistent Supply

With its demonstrated anti-proliferative activity in diffuse large B-cell lymphoma (DLBCL) patient-derived cells and in vivo efficacy in multiple solid tumor xenograft models (including pancreatic, renal, and breast cancers) [1], GSK3368715 is the preferred compound for exploring type I PRMT dependency across a wide range of cancer types. Its unique status as a clinically-investigated agent lends weight to preclinical findings in these disease areas [2].

Application
Selection Property
Validation Focus
MTAP-deleted cancer model studies
Biomarker-stratified response context
Synthetic lethal interaction endpoints
Translational PK/PD studies
Phase 1 clinical PK dataset context
Exposure-response correlation review
High-throughput screening & in vivo dosing
Aqueous solubility (trihydrochloride salt)
Formulation homogeneity and dosing reproducibility
Long-term & multi-center research
Reported manufacturing route context
Batch consistency and supply continuity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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